Paromomycin is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus. It exhibits a broad spectrum of activity against gram-positive and gram-negative bacteria. Beyond its antibacterial properties, Paromomycin demonstrates significant activity against various protozoan parasites, making it a valuable tool in studying cellular processes and combating parasitic diseases.
Molecular Structure Analysis
Paromomycin is an aminoglycoside characterized by the presence of amino groups attached to glycosidic structures. A key structural feature is the presence of a 4'-O-glycosyl moiety, which plays a critical role in its ribosomal selectivity and interaction with various molecular targets.
Mechanism of Action
Paromomycin primarily exerts its effects by binding to the ribosome, a complex molecular machine responsible for protein synthesis. , It exhibits a unique binding site on the 70S ribosome of Escherichia coli, distinct from other aminoglycosides like dihydrostreptomycin. Studies suggest that Paromomycin's interaction with the ribosome affects multiple stages of translation:
Inhibition of Translation Initiation: Paromomycin interferes with the antiassociation activity of initiation factor 3 (IF3), which is crucial for preventing premature association of ribosomal subunits. This can lead to the formation of stable 70S ribosomes even in conditions that would normally favor dissociation, disrupting the normal translation initiation process.
Induction of Misreading: Paromomycin can induce errors in translation by affecting the accuracy of codon recognition at the ribosome's A-site. , This can lead to the production of non-functional proteins, ultimately impairing cellular viability.
Impact on tmRNA-Mediated Trans-Translation: Paromomycin can influence tmRNA-mediated trans-translation, a process that rescues stalled ribosomes and targets aberrant polypeptides for degradation. This interaction further highlights the multifaceted nature of Paromomycin's effects on ribosomal function.
Differential Effects on Ribosomes:
Leishmania vs. Mammalian Cells: Studies demonstrate that Paromomycin preferentially inhibits protein synthesis in Leishmania parasites compared to mammalian cells. This selectivity arises from its stronger binding affinity to the ribosomal decoding site of Leishmania ribosomes.
Bacterial vs. Eukaryotic Ribosomes: Paromomycin generally exhibits higher affinity for bacterial ribosomes compared to eukaryotic cytosolic ribosomes, although its affinity for mitochondrial ribosomes can vary.
Physical and Chemical Properties Analysis
Protonation Equilibria: Paromomycin possesses five amino groups that undergo protonation, and the thermodynamics of these protonation events are crucial for its interactions with targets like rRNA.
Applications
Investigation of Cytosine-Cytosine Mismatch Recognition: Research demonstrates Paromomycin's high affinity for an RNA molecule containing a cytosine-cytosine (CC) mismatch, a type of non-canonical base pairing. This finding provides a tool to:
Related Compounds
Aminoglycoside Antibiotics
Neomycin B
Relevance: Neomycin B serves as a crucial comparative compound in paromomycin research. Although structurally similar to paromomycin, neomycin B exhibits limited efficacy against Leishmania parasites. [] This difference in antiparasitic activity highlights the specific structural features of paromomycin that contribute to its effectiveness against Leishmania. []
Streptomycin
Relevance: Streptomycin, like neomycin B, provides a comparative framework for understanding paromomycin's mode of action. While both aminoglycosides target the ribosome, streptomycin demonstrates less potent activity against Leishmania compared to paromomycin. [] This disparity underscores the unique properties of paromomycin that confer its antileishmanial efficacy. []
Gentamicin
Relevance: Research indicates that combining gentamicin with paromomycin in a topical formulation (WR 279,396) significantly enhances treatment efficacy against Leishmania species such as L. major, L. mexicana, L. panamensis, and L. amazonensis. [] This synergistic effect suggests a potential for combination therapies using these aminoglycosides to combat cutaneous leishmaniasis. []
Paromomycin Derivatives
4'-O-β-d-xylopyranosyl Paromomycin
Relevance: 4'-O-β-d-xylopyranosyl paromomycin exhibits comparable antibacterioribosomal activity to paromomycin but with improved target selectivity. [] This enhanced selectivity translates to reduced affinity for the cytosolic ribosome and the A1555G mutant mitochondrial ribosome, potentially mitigating ototoxicity and systemic toxicity associated with aminoglycosides. []
Antileishmanial Drugs
Miltefosine
Relevance: Research has explored the combination of miltefosine with paromomycin as a potential treatment strategy for visceral leishmaniasis. Studies demonstrate that this combination effectively reduces parasite burden in the liver, spleen, and bone marrow of Leishmania infantum-infected hamsters. [] Importantly, the combination therapy delays the emergence of drug resistance, suggesting a promising avenue for combating drug resistance in leishmaniasis. []
Amphotericin B
Relevance: Clinical trials have investigated the efficacy of combining amphotericin B with paromomycin for visceral leishmaniasis treatment. Results indicate that this combination therapy exhibits excellent efficacy, achieving a 99% cure rate in a significant patient population. [] This finding highlights the potential of combining paromomycin with other antileishmanial drugs to achieve improved treatment outcomes. []
Meglumine Antimoniate
Relevance: Studies comparing topical paromomycin with intralesional meglumine antimoniate for cutaneous leishmaniasis treatment have been conducted. [] While intralesional meglumine antimoniate demonstrated higher cure rates in this specific study, topical paromomycin offers a less invasive treatment option with potentially fewer side effects. []
Nitazoxanide
Relevance: Research using a gerbil model of biliary tract cryptosporidiosis revealed that nitazoxanide effectively reduces Cryptosporidium parvum infection. [] Similar to paromomycin, nitazoxanide exhibits anti-cryptosporidial activity, although their mechanisms of action differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It is functionally related to a streptamine. Paromomycin is an Antiprotozoal. Paromomycin is a natural product found in Streptomyces and Streptomyces rimosus with data available. Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death. An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Pamicogrel is a COX inhibitor and an antiplatelet agent. It inhibits platelet aggregation induced by arachidonic acid or collagen in washed isolated rabbit platelets (IC50s = 1.5 and 0.43 µM, respectively). Pamicogrel (1 mg/kg) reduces thrombus weight in a guinea pig model of arteriovenous shunt thrombosis. Pamicogrel is a cyclooxygenase inhibitor with platelet anti-aggregatory properties which is under development by Kanebo for chronic arterial occlusion. It also has potential in both prophylaxis and treatment of ischemic brain injury.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 4-Aminophenol hydrochloride can be used to study cell biology, bioactive small molecules, chemical synthesis, organic building blocks, oxygen compounds and phenols. p-Aminophenol hydrochloride is a biochemical.
Pamiparib, also known as BGB-290, is a highly potent and selective PARP inhibitor with favorable drug metabolism and pharmacokinetic properties. BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks via the base-excision repair (BER) pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis. BGB-290 may both potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol is a natural product found in Panax ginseng with data available.